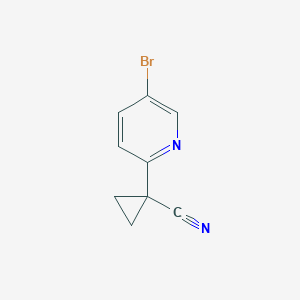

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile

Overview

Description

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a brominated pyridine moiety with a cyclopropane ring and a nitrile functional group. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.06 g/mol. The presence of the bromine atom in the pyridine ring is believed to enhance the compound's biological interactions, potentially increasing its efficacy against various biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures often show effectiveness against a range of pathogenic microorganisms. The brominated pyridine component may contribute to this activity by interacting with microbial cell membranes or specific metabolic pathways.

Anti-Inflammatory Effects

In addition to antimicrobial properties, this compound may also possess anti-inflammatory effects. Compounds containing pyridine and cyclopropane rings have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biomolecular targets , such as enzymes or receptors involved in inflammation and microbial resistance. Further studies are needed to clarify these interactions and their implications for therapeutic use.

Research Findings and Case Studies

A series of studies have investigated the biological activity of related compounds, providing insights that may apply to this compound:

- Study on Pyridine Derivatives : Research indicated that pyridine derivatives with halogen substitutions exhibited varying degrees of antimicrobial activity. The presence of bromine was particularly noted for enhancing efficacy against certain bacterial strains .

- Anti-Fibrotic Activity : In studies involving similar cyclopropane derivatives, compounds were shown to effectively inhibit collagen expression in vitro, suggesting potential applications in treating fibrotic diseases .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₇BrN₂ | Brominated pyridine, cyclopropane ring | Antimicrobial, anti-inflammatory |

| 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Contains carboxylic acid group | Antimicrobial |

| 1-(3-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Different bromination position | Variable activity |

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is being investigated for its role as a potential therapeutic agent:

- G-Protein Coupled Receptor (GPCR) Modulation : Research indicates that compounds similar to this compound can act as agonists for GPCRs, particularly GPR40, which is implicated in insulin secretion and metabolic disorders such as type II diabetes mellitus. This modulation could lead to the development of new treatments for diabetes and related conditions .

- Structure-Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the aniline moiety of related compounds can enhance potency and selectivity towards GPCRs. These findings suggest that this compound may also exhibit similar enhancements when appropriately modified .

Organic Synthesis Applications

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis:

- Reactivity with Nucleophiles and Electrophiles : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, making it valuable for synthesizing complex organic molecules. This reactivity is crucial for optimizing its use in drug development .

- Synthesis Pathways : The compound can be synthesized through several methods, including Suzuki coupling reactions, which have shown promising yields. This versatility in synthesis supports its application in developing new pharmaceutical compounds .

Case Studies

Several case studies have documented the applications of similar compounds in drug discovery:

- GPR40 Agonists : A study on benzylaminopyridylcyclopropanecarboxylic acids showed that compounds with structural similarities to this compound exhibited potent activity as GPR40 agonists, indicating potential for managing metabolic diseases .

- Antimicrobial Activity : Research has indicated that cyclopropyl-substituted oxazolidinones, related to the compound , demonstrate effectiveness against resistant bacterial strains, suggesting broader applications in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a bromopyridine derivative and a cyclopropanecarbonitrile precursor. For example, 5-bromo-2-pyridyl boronic acid pinacol ester can react with a cyclopropane-containing partner under palladium catalysis . Key steps include cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reactions, followed by bromopyridine coupling. Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to stabilize intermediates .

Q. How is the compound characterized spectroscopically?

- NMR : Cyclopropane protons appear as distinct multiplets (δ ~1.5–2.5 ppm) due to ring strain and coupling (J = 5–8 Hz). Pyridine ring protons resonate as deshielded signals (δ ~7.5–8.5 ppm) .

- IR : The nitrile group shows a strong absorption band near 2,200–2,250 cm⁻¹, while bromopyridine C-Br stretches appear at 500–600 cm⁻¹ .

- LCMS : Molecular ion peaks ([M+H]⁺ or [M]⁻) confirm molecular weight, with fragmentation patterns indicating bromine isotopes (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What precautions are required for handling and storage?

Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and nitrile degradation. Use gloveboxes for moisture-sensitive reactions involving boronic ester intermediates .

Advanced Research Questions

Q. How do steric effects from the cyclopropane ring influence reactivity in cross-coupling reactions?

The cyclopropane ring introduces steric hindrance, potentially slowing transmetallation steps in Suzuki couplings. Computational studies (DFT) or kinetic experiments can quantify these effects. Adjusting ligands (e.g., using bulky SPhos instead of PPh₃) or increasing catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) may improve yields .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from anisotropic effects of the bromine atom or cyclopropane ring strain. Use 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of protons and X-ray crystallography for unambiguous structural assignment. For example, torsional angles in the pyridine-cyclopropane linkage (e.g., C2–C3–C16 = 122.3° in related structures) can be validated via crystallography .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Catalyst screening : PdCl₂(dppf) or Pd(OAc)₂ with XPhos ligands improve efficiency in bromopyridine couplings .

- Workflow : Use flow chemistry to stabilize reactive intermediates and reduce decomposition .

Q. What biological targets are plausible for this compound?

Structural analogs (e.g., dihydropyridine derivatives) show kinase inhibition or antitumor activity. Assays like ATP-competitive kinase profiling or cytotoxicity screening (MTT assays in cancer cell lines) can identify targets. Preliminary data may require dose-response studies (IC₅₀) and molecular docking to validate binding modes .

Q. Methodological Guidance

Q. How to analyze regioselectivity in subsequent functionalization reactions?

The bromine atom at the 5-position of the pyridine ring directs electrophilic substitution to the 3-position. Use computational tools (HOMO/LUMO maps) or directed ortho-metalation (e.g., LDA-mediated) to predict/reactivity. Validate with HPLC-MS tracking of reaction intermediates .

Q. What techniques assess compound stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Modify the cyclopropane (e.g., substituents at C1) or pyridine ring (e.g., replace Br with Cl, CF₃). Use parallel synthesis with automated liquid handlers to generate libraries. Prioritize derivatives based on docking scores against target proteins .

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRMZTUSQIMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695096 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827628-15-9 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.